molecular formula C13H17NO3 B2714740 N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide CAS No. 2361642-48-8

N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide

Cat. No.: B2714740
CAS No.: 2361642-48-8
M. Wt: 235.283
InChI Key: ZRRSHXMMODCTNT-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide is an organic compound characterized by the presence of a dimethoxy-substituted aromatic ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide typically involves the reaction of 3,4-dimethoxy-2-methylbenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3-Methyl-N-phenylbut-2-enamide: Another compound with a similar amide structure but different substituents on the aromatic ring.

Uniqueness

N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxy substitution pattern and prop-2-enamide group make it a versatile compound for various research applications.

Properties

IUPAC Name

N-[(3,4-dimethoxy-2-methylphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-5-12(15)14-8-10-6-7-11(16-3)13(17-4)9(10)2/h5-7H,1,8H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRSHXMMODCTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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